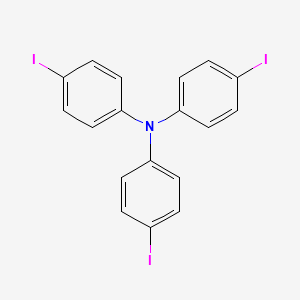

Tris(4-iodophenyl)amine

描述

Significance of Triarylamine Scaffolds in Organic Electronics

The triarylamine core is a cornerstone in the development of organic electronic materials due to its inherent electron-donating nature and propeller-like, three-dimensional structure. mdpi.com This non-planar geometry is crucial as it hinders intermolecular aggregation, a common issue that can quench luminescence and impede charge transport in organic materials. mdpi.com The central nitrogen atom in a triarylamine molecule possesses a lone pair of electrons that can be easily delocalized across the aromatic rings, facilitating efficient hole transport. researchgate.net This property makes triarylamines and their derivatives exceptional hole-transporting materials (HTMs), a critical component in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). researchgate.netaip.orgmdpi.com

The electronic properties of triarylamine-based materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by introducing different substituent groups onto the peripheral aromatic rings. aip.orgacs.org This tunability is essential for optimizing the performance of electronic devices by ensuring efficient charge injection and transport. mdpi.com For instance, in PSCs, the HOMO level of the HTM must be well-aligned with the valence band of the perovskite material to facilitate efficient hole extraction. mdpi.com The development of novel triarylamine-based HTMs continues to be a major focus of research, aiming to replace expensive and less stable materials. mdpi.com

Role of Halogenated Triarylamines in Supramolecular Chemistry and Materials Design

The introduction of halogen atoms, particularly iodine, onto the triarylamine scaffold imparts unique properties that are highly valuable in supramolecular chemistry and materials design. Halogenated triarylamines are instrumental in constructing complex, self-assembled structures through non-covalent interactions, most notably halogen bonding. clemson.edu A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. clemson.eduacs.org The strength of this interaction increases with the polarizability of the halogen atom, making iodine an excellent candidate for forming robust halogen bonds. nih.gov

This ability to form directional bonds allows for the precise control over the assembly of molecules in the solid state, leading to the formation of well-defined one-, two-, and three-dimensional networks. clemson.edunsf.gov These supramolecular architectures are at the forefront of research in crystal engineering, with potential applications in the fabrication of liquid crystals, porous organic polymers, and novel drug delivery systems. clemson.edusioc-journal.cn The self-assembly of halogenated molecules can be influenced by factors such as the choice of solvent and the nature of the substrate, allowing for the creation of tailored nanoarchitectures at solid-liquid interfaces. researchgate.net Furthermore, the incorporation of halogens can influence the photophysical properties of triarylamines, affecting the generation and stability of radical cations, which are important for applications in organic electronics and spintronics. nsf.gov

Overview of Tris(4-iodophenyl)amine in Contemporary Research Contexts

This compound, with the chemical formula C₁₈H₁₂I₃N, is a key building block in modern chemical research. nih.govchemicalbook.com It serves as a versatile precursor for the synthesis of a wide range of functional materials due to the three reactive iodine atoms attached to its phenyl rings. chemicalbook.comchembk.com These iodine atoms can be readily substituted through various cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse functional groups. mdpi.comrsc.orgrsc.org

This synthetic accessibility has positioned this compound as a crucial starting material for the creation of advanced materials, including:

Hole-Transporting Materials (HTMs): It is used to synthesize more complex triarylamine derivatives with enhanced thermal stability and hole-transporting properties for use in OLEDs and other electronic devices. mdpi.com

Porous Organic Polymers (POPs): The trifunctional nature of this compound makes it an ideal monomer for the construction of cross-linked, porous polymers with applications in gas storage, separation, and catalysis. sioc-journal.cnrsc.org

Supramolecular Assemblies: The iodine atoms can participate in halogen bonding, enabling the formation of intricate, self-assembled nanostructures and cocrystals. thieme-connect.de

Luminescent Materials: It serves as a core structure for the development of fluorescent and phosphorescent materials for sensing and imaging applications. chembk.com

The ongoing research into this compound and its derivatives continues to expand its utility, highlighting its importance in the design and synthesis of next-generation materials.

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₂I₃N | nih.govcymitquimica.com |

| Molecular Weight | 623.01 g/mol | nih.govcymitquimica.com |

| Appearance | White to light yellow crystalline powder | chembk.comcymitquimica.comsigmaaldrich.com |

| Melting Point | 120-124 °C | chembk.com |

| IUPAC Name | 4-iodo-N,N-bis(4-iodophenyl)aniline | nih.govsigmaaldrich.com |

| CAS Number | 4181-20-8 | nih.govchemicalbook.com |

Crystal Structure of this compound

| Parameter | Value | Source |

| Space Group | P 1 21/n 1 | nih.gov |

| a | 10.6033 Å | nih.gov |

| b | 11.4222 Å | nih.gov |

| c | 16.0787 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 106.9870° | nih.gov |

| γ | 90.00° | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-N,N-bis(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZDWJFOYXGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430979 | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4181-20-8 | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Tris 4 Iodophenyl Amine

Strategies for Synthesis of Halogenated Triarylamines

The construction of the triarylamine scaffold, particularly with halogen substituents, is achieved through several powerful catalytic methods. These strategies are crucial for creating the foundational Tris(4-iodophenyl)amine molecule.

The Ullmann reaction, a classic copper-catalyzed method, is a cornerstone for the synthesis of triarylamines. acs.orgrsc.org This reaction involves the coupling of aryl halides and is particularly effective for forming carbon-nitrogen (C-N) bonds. wikipedia.org In the context of this compound, this could involve the reaction of an aniline (B41778) with an aryl halide. wikipedia.org The traditional Ullmann condensation requires high temperatures, often exceeding 200°C, and a stoichiometric amount of copper. byjus.comwikipedia.org However, modern variations have been developed that use soluble copper catalysts and ligands, such as phenanthroline, to facilitate the reaction under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. byjus.comorganic-chemistry.org While historically challenging due to harsh conditions and erratic yields, ligand-accelerated catalysis has significantly improved the utility of the Ullmann condensation for synthesizing complex molecules like hole-conducting triarylamines. wikipedia.orgwikipedia.org

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Classic Ullmann C-N Coupling | Aryl Halide + Amine | Copper (metal or salt) | High temperatures required; suitable for electron-deficient aryl halides. |

| Goldberg Reaction (Ullmann variant) | Aryl Halide + Aniline | Copper(I) Iodide, Phenanthroline | An alternative to Buchwald-Hartwig amination; aryl iodides are preferred reactants. wikipedia.org |

| Modern Ullmann-Type Coupling | Aryl Halide + Amine | Soluble Cu(I) catalysts, Ligands | Milder reaction conditions, improved yields and substrate scope. acs.orgwikipedia.org |

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org For this compound, this reaction is not typically used for the primary synthesis of the core structure but is exceptionally valuable for its derivatization. Starting with this compound, the three iodine atoms can be substituted by a wide variety of aryl or vinyl groups through coupling with the corresponding boronic acids or esters. researchgate.netnih.gov This method offers high functional group tolerance and generally proceeds under basic conditions with a palladium catalyst, often supported by phosphine (B1218219) ligands. libretexts.orgnih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org This strategy has been used to create complex conjugated systems and functional polymers. rsc.org

| Starting Material | Coupling Partner | Catalyst System (Example) | Product Type |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Tris(4-biphenyl)amine |

| This compound | Naphthylboronic Acid | Pd(OAc)₂, Ligand, Base | Tris(4-(naphthyl)phenyl)amine |

| This compound | Vinylboronic Acid Ester | Pd catalyst, Base | Tris(4-styrylphenyl)amine |

Beyond the Ullmann reaction, several other arylation methods are employed for the synthesis of triarylamines. Transition metal-catalyzed C-N cross-coupling is a leading strategy, with the palladium-catalyzed Buchwald-Hartwig reaction being a prominent example. acs.org However, due to the high cost of palladium, significant research has focused on developing more economical catalysts using earth-abundant metals like nickel. acs.org Nickel-catalyzed cross-coupling reactions between diarylamines and aryl halides have proven to be a practical and robust method for synthesizing a variety of triarylamines. acs.orgbohrium.com These reactions can be challenging due to the low nucleophilicity and steric hindrance of diarylamine substrates. acs.org Additionally, domino processes using copper catalysis with diaryliodonium reagents have been designed for a one-pot, double N-arylation of anilines to form triarylamines, offering an atom-economical approach. manchester.ac.uk Rhodium-catalyzed amination of aryl halides also presents a mild and convenient procedure with a broad substrate scope. organic-chemistry.org

Hypervalent Iodine Chemistry and this compound Derivatives

The presence of three iodine atoms makes this compound an excellent precursor for hypervalent iodine compounds. Hypervalent iodine reagents are valuable in synthesis because the iodine atom can exist in higher oxidation states (like +3 and +5), making them potent oxidizing agents and excellent leaving groups. princeton.eduwikipedia.org This reactivity stems from the favorable reduction of the hypervalent iodide to its more stable monovalent state. princeton.edu

The iodine atoms in this compound can be oxidized from the standard I(I) state to a hypervalent I(III) state, forming λ³-iodanes. wikipedia.org This transformation is typically achieved using strong oxidizing agents. Common methods include oxidation with peracids, such as m-chloroperoxybenzoic acid (mCPBA), often in the presence of a carboxylic acid like acetic acid to form (diacetoxyiodo)arene derivatives (ArI(OAc)₂). organic-chemistry.org Other effective reagents for this oxidation include sodium perborate (B1237305) in acetic acid and Oxone in trifluoroacetic acid. organic-chemistry.org The resulting hypervalent compounds feature a central iodine atom that has formally exceeded the octet rule, typically adopting a pseudotrigonal bipyramidal geometry where the most electronegative ligands occupy the apical positions. princeton.edutcichemicals.com

| Oxidizing Agent | Solvent/Additive | Resulting Hypervalent Species (General) |

| m-Chloroperoxybenzoic acid (mCPBA) | Acetic Acid | ArI(OAc)₂ |

| Sodium Perborate | Acetic Acid | ArI(OAc)₂ |

| Oxone | Trifluoroacetic Acid | ArI(O₂CCF₃)₂ |

| Sodium Hypochlorite Pentahydrate | Acetic Acid | ArI(OAc)₂ |

Once formed, the hypervalent iodine(III) derivatives of this compound become powerful synthetic intermediates. The Ar-I(III) group is highly electrophilic and an excellent leaving group, with a leaving group ability estimated to be about 10⁶ times greater than triflate. princeton.edu This property allows for a wide range of transformations. Diaryliodonium salts, a class of hypervalent iodine compounds, can react with nucleophiles to transfer an aryl group. wikipedia.org Similarly, organo-λ³-iodanes can be used in transition metal-catalyzed cross-coupling reactions, serving as the organohalide equivalent. scripps.edu The reactivity of these intermediates is centered on the reductive elimination of the iodophenyl group, which drives the formation of new bonds. princeton.edu This makes the hypervalent derivatives of this compound versatile reagents for constructing complex molecular architectures.

Carboiodanation Reactions and Aryne Chemistry

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in carboiodanation reactions. Carboiodanation, the addition of a carbon group and an iodine atom across a multiple bond, is a powerful tool for the synthesis of complex iodine-containing molecules. While the iodo-substituted aromatic rings of this compound could potentially influence such reactions, dedicated studies on this particular substrate are not extensively documented.

Similarly, the use of this compound as a precursor for aryne generation is not a commonly reported transformation. Arynes are highly reactive intermediates that can be generated from aryl halides under strong basic conditions or via other methods. The presence of three potential sites for aryne formation on the this compound core could lead to complex product mixtures or polymerization, which might explain the scarcity of research in this area. Further investigation is required to explore the feasibility and synthetic utility of generating arynes from this specific triphenylamine (B166846) derivative.

Functionalization and Structural Modification of the this compound Core

The core structure of this compound is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the carbon-iodine bond, which is more susceptible to oxidative addition to palladium(0) catalysts compared to the analogous chloro or bromo derivatives. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Common functionalization strategies include Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions, as well as Ullmann-type couplings. These methodologies enable the introduction of alkynyl, aryl, vinyl, and amino groups, respectively, leading to the synthesis of a wide array of star-shaped molecules, dendrimers, and porous organic polymers with tailored electronic and photophysical properties.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Tris(4-alkynylphenyl)amine |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | Tris(4-arylphenyl)amine |

| Heck Coupling | Alkene | Pd(OAc)₂ / Phosphine Ligand | Tris(4-vinylphenyl)amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | Tris(4-aminophenyl)amine derivative |

The resulting functionalized triphenylamine derivatives often exhibit interesting photophysical properties, such as high fluorescence quantum yields and large two-photon absorption cross-sections, making them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

For instance, the Sonogashira coupling of this compound with various terminal alkynes has been extensively used to synthesize star-shaped molecules with extended π-conjugation. These materials often display strong fluorescence and are investigated for their potential as organic emitters.

Similarly, Suzuki coupling reactions with different arylboronic acids allow for the synthesis of dendrimeric structures and extended aromatic systems. The steric and electronic properties of the introduced aryl groups can be systematically varied to fine-tune the optoelectronic characteristics of the final molecules.

The Buchwald-Hartwig amination provides a route to novel triarylamine-based structures containing additional nitrogen centers, which can further influence the electronic properties and potential for intermolecular interactions.

Beyond these palladium-catalyzed methods, the iodine atoms can also be substituted through Ullmann condensation reactions, typically with phenols or thiols, to form ether or thioether linkages, further expanding the diversity of accessible structures. Moreover, metal-halogen exchange reactions, for example using organolithium reagents, can convert the C-I bonds into C-Li bonds, which can then be reacted with a variety of electrophiles to introduce other functional groups.

Table 2: Examples of Functionalized this compound Derivatives and their Potential Applications

| Derivative | Synthetic Method | Potential Application |

| Tris(4-(phenylethynyl)phenyl)amine | Sonogashira Coupling | Organic Light-Emitting Diodes (OLEDs) |

| Tris(4-biphenyl)amine | Suzuki Coupling | Hole-Transporting Material |

| Tris(4-styrylphenyl)amine | Heck Coupling | Nonlinear Optics |

| N,N,N',N',N'',N''-Hexaphenyl-benzene-1,3,5-triyl-tris(4,1-phenyleneamine) | Buchwald-Hartwig Amination | Organic Semiconductors |

These examples highlight the importance of this compound as a versatile platform for the construction of functional organic materials through a variety of synthetic transformations.

Advanced Spectroscopic and Structural Characterization of Tris 4 Iodophenyl Amine Systems

Spectroelectrochemical Investigations of Redox States

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of electrochemically generated species. For tris(4-iodophenyl)amine-based systems, this is particularly useful for characterizing the stable radical cations and other oxidized states that are central to their function in various applications.

The electronic transitions of this compound and its derivatives can be monitored as they undergo electrochemical oxidation. The neutral parent compound typically absorbs in the UV region. Upon one-electron oxidation to form the radical cation (TPA•+), new absorption bands appear at lower energies, often extending into the near-infrared (NIR) region.

In studies of porous organic polymers (POPs) derived from this compound, the neutral materials exhibit absorption bands primarily in the UV and visible regions. rsc.org For example, a polymer synthesized from tris(p-iodophenyl)amine (POP-2) shows solid-state UV-Vis-NIR absorption maxima at 24123, 30837, 34419, and 42687 cm⁻¹. rsc.org Upon chemical oxidation to its radical state (POP-2a), new prominent bands appear in the NIR region at approximately 11490 cm⁻¹ and 22890 cm⁻¹, which are characteristic of the triarylamine radical cation. rsc.org These changes in the absorption spectra are reversible and are indicative of the multistate redox activity of these materials. researchgate.net The ability to tune these absorption characteristics through electrochemical control is a key feature for their use in electrochromic devices. researchgate.netmdpi.com

| Compound/System | State | Key Absorption Bands (cm⁻¹) | Source(s) |

| POP-2 (Neutral) | Solid-State | 24123, 30837, 34419, 42687 | rsc.org |

| POP-2a (Oxidized) | Solid-State | 11490, 22890, 32000, 42356 | rsc.org |

| POP-3 (Neutral) | Solid-State | 23602, 30766, 34549, 41975 | rsc.org |

| POP-3a (Oxidized) | Solid-State | 11811, 23080, 34218, 42878 | rsc.org |

This table presents the UV-Vis-NIR absorption maxima for porous organic polymers (POPs) derived from this compound and related precursors in their neutral and oxidized (radical cation) states.

EPR spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, such as the radical cation of this compound. beilstein-journals.org The formation of the radical cation upon oxidation results in a distinct EPR signal, confirming the presence of an unpaired electron. rsc.org

In studies of donor-acceptor systems involving this compound derivatives, EPR has been used to confirm single-electron transfer. For instance, upon photoexcitation of a mixture containing a TPA-alkyne derivative and an acceptor molecule, EPR spectra show distinct signals indicating the formation of radical species. tue.nl Solid-state EPR spectroelectrochemical experiments on porous organic polymers containing triarylamine units show a significant enhancement of the EPR signal upon oxidation, confirming the formation of the triarylamine radical cation. rsc.org The g-values derived from these spectra provide information about the electronic environment of the unpaired spin. acs.org In multiradical systems built on a triphenylamine (B166846) scaffold, spin-spin exchange interactions can be observed in the EPR spectra, leading to complex hyperfine coupling patterns that indicate the formation of triplet or quartet ground states. scholaris.ca

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of the material's bulk properties. X-ray diffraction techniques are indispensable for elucidating these crystal structures, while computational methods like Hirshfeld surface analysis provide further insight into the non-covalent forces governing crystal packing.

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. The crystal structure of this compound has been determined, revealing a non-planar, propeller-like geometry around the central nitrogen atom. nih.gov This conformation is characteristic of triarylamines and is crucial for inhibiting close packing and promoting the formation of amorphous glasses in some derivatives. acs.org

Derivatives of this compound have been synthesized and their structures have also been confirmed by SC-XRD, often showing how the core structure influences the assembly of larger, more complex architectures like metal-organic frameworks. rsc.orgrsc.org

| Parameter | This compound | Source(s) |

| Formula | C₁₈H₁₂I₃N | nih.gov |

| Crystal System | Monoclinic | nih.govrsc.org |

| Space Group | P2₁/n | nih.govrsc.org |

| a (Å) | 10.6033 | nih.gov |

| b (Å) | 11.4222 | nih.gov |

| c (Å) | 16.0787 | nih.gov |

| β (°) | 106.9870 | nih.gov |

| Volume (ų) | 1860.83 | nih.gov |

| Z | 4 | nih.gov |

This table summarizes the crystallographic data for this compound as obtained from single-crystal X-ray diffraction.

Powder X-ray diffraction is used to analyze the bulk crystallinity of a material. It is particularly useful for characterizing polycrystalline powders, thin films, and porous frameworks where growing single crystals is not feasible. PXRD patterns can distinguish between crystalline and amorphous materials. For example, PXRD analysis has confirmed that certain derivatives of this compound can form amorphous films, a desirable property for applications in organic electronics. acs.org In the context of porous organic polymers (POPs) and covalent organic frameworks (COFs) synthesized from this compound precursors, PXRD is used to assess the degree of long-range order and confirm the retention or transformation of the framework structure after synthesis or post-synthetic modification. rsc.orgrsc.orgoaepublish.com

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound and its derivatives, this analysis reveals the significant role of various non-covalent interactions, including C-H···π, π-π stacking, and halogen bonding (C-I···X), in directing the crystal packing. diva-portal.org

Surface and Thin Film Characterization

The morphology and chemical nature of surfaces and thin films prepared using this compound as a precursor are fundamental to their application in electronics and catalysis. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) provide critical insights into these properties.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface morphology and topography of thin films and molecular assemblies on various substrates. While direct AFM studies on pristine this compound films are not extensively documented, the technique has been widely applied to derivatives and polymers where it serves as a monomer. These studies reveal how the intrinsic geometry of the this compound unit influences the self-assembly and surface structure of resulting materials.

Table 1: Application of AFM in Characterizing Surfaces Based on Triphenylamine Systems

| Analyte System | Substrate | Key AFM Findings |

|---|---|---|

| TPA-amide derivative | N/A | Revealed the formation of fibrous supramolecular structures. acs.org |

| 1,3,5-tris-(4-iodophenyl)benzene | hBN | Investigated de-halogenation and polymerization, showing formation of ordered structures. researchgate.netchemicalbook.com |

Scanning Electron Microscopy (SEM) is employed to determine the morphology, particle size, and texture of materials at the micro- and nanoscale. For materials synthesized using this compound, SEM analysis is crucial for understanding the bulk morphology that results from polymerization or composite formation.

In studies where this compound (TIA) is used as a building block for covalent organic polymers (COPs), SEM images reveal the resulting polymer morphology. These analyses have shown that polymers synthesized from TIA can possess irregular, amorphous structures. scispace.com When TIA is incorporated into more complex systems, such as metal-organic framework (MOF) derivatives used for catalysis, SEM is used to identify the morphology and particle size of the final catalyst materials. scispace.com

Table 2: Morphological Characterization by SEM for Materials Derived from this compound (TIA)

| Material | Precursors | Observed Morphology | Research Focus |

|---|---|---|---|

| Covalent Organic Polymer (COP) | TIA, piperazine | Amorphous polymer with irregular morphology. scispace.com | Polymer synthesis and characterization. scispace.com |

| Ni-N-C Catalyst | ZIF-8, IM4NiPc, TIA | Shrunken morphology after pyrolysis compared to precursors. scispace.com | Development of single-atom electrocatalysts. scispace.com |

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for probing the surface chemistry, elemental composition, and electronic states of atoms within the top few nanometers of a material. For systems involving this compound, XPS is particularly useful for confirming the chemical integrity of the nitrogen core and identifying the chemical environment of other constituent elements like carbon and iodine.

The N 1s core-level spectrum is of primary importance. In pristine triphenylamine and its derivatives, the central nitrogen atom gives a characteristic peak, confirming its trivalent, neutral state. When this compound is used to create nitrogen-doped carbon materials, the high-resolution N 1s spectrum can be deconvoluted to identify different nitrogen species, such as pyridinic-N, pyrrolic-N, and graphitic-N, which are crucial for the material's catalytic or electronic properties. researchgate.net The binding energy of the N 1s peak for the amine in a triphenylamine structure is typically observed around 400.5 eV. nih.gov The C 1s region can distinguish between C-C/C-H, C-N, and C-I bonds, while the I 3d spectrum confirms the presence of iodine.

Table 3: Typical XPS Binding Energies for Nitrogen Species in Triphenylamine-Derived Systems

| Nitrogen Species | Typical Binding Energy (eV) | Context/Assignment |

|---|---|---|

| Amine/Amide N | ~400.5 | Central nitrogen in TPA; amide groups in functionalized surfaces. nih.gov |

| Pyridinic N | ~398.3 - 398.5 | N atom in a six-membered ring, substituting a carbon atom. researchgate.net |

| Pyrrolic N | N/A | N atom in a five-membered ring. researchgate.net |

| Graphitic N | ~400.8 | N atom substituting a carbon atom within a graphene-like sheet. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound and its derivatives. Beyond simple structure confirmation, advanced NMR methods can provide deep insights into dynamic molecular processes.

The propeller-like shape of this compound suggests the possibility of restricted intramolecular rotation of its three iodophenyl rings around the C-N bonds. Variable Temperature (VT) NMR spectroscopy is the ideal method to study such dynamic phenomena. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening or coalescence, which indicate that the molecule is undergoing a dynamic process on the NMR timescale.

For many triphenylamine derivatives, VT-NMR studies have revealed restricted motion of the phenyl rings. researchgate.net From the coalescence temperature (the temperature at which two exchanging signals merge into one broad peak) and the frequency separation of the signals at low temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. While specific VT-NMR data for the parent this compound is not widely reported, this technique is fundamental for characterizing the conformational dynamics of the broader class of triphenylamine-based materials, which influences their properties in solution and the solid state. researchgate.netresearchgate.net

Table 4: Principles of VT-NMR for Studying Phenyl Ring Dynamics in TPA Systems

| Temperature Regime | Spectral Observation | Interpretation |

|---|---|---|

| Low Temperature | Sharp, distinct signals for inequivalent protons. | Slow exchange limit; rotation is slow on the NMR timescale. |

| Coalescence Temp. (Tc) | Signals broaden and merge into a single peak. | Exchange rate is comparable to the frequency difference of the signals. |

To gain a more profound understanding of structure and dynamics, a suite of advanced 2D NMR experiments can be applied.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify spin-spin coupling between protons. For this compound, the aromatic region of the ¹H NMR spectrum consists of two sets of doublets corresponding to an AA'BB' spin system for each para-substituted phenyl ring. A COSY spectrum would show a cross-peak between these two doublets, definitively confirming their scalar coupling and assigning them to the same phenyl ring. This technique is routinely used to substantiate peak assignments in complex molecules derived from TPA units. researchgate.net

Exchange Spectroscopy (EXSY): 2D EXSY is the premier technique for investigating chemical exchange processes that are slow on the NMR timescale. If the rotation of the iodophenyl rings in this compound were slow enough, EXSY would show cross-peaks connecting the signals of the exchanging sites. The volume of these cross-peaks is related to the rate of exchange. In studies of related TPA derivatives complexed with macrocycles, EXSY has been used to demonstrate and quantify the dynamics of the host moving between the different arms of the TPA guest molecule. acs.org

Table 5: Application of Advanced NMR Techniques to this compound

| Technique | Purpose | Expected Information for this compound |

|---|---|---|

| COSY | Identifies J-coupled protons. | Confirms the connectivity between ortho and meta protons on the phenyl rings. |

| T1 Relaxation | Probes molecular dynamics. | Provides insight into molecular tumbling and internal rotations. |

| EXSY | Measures rates of slow chemical exchange. | Would quantify the rate of phenyl ring rotation if it falls within the slow exchange regime. |

Electrical Characterization Techniques

The electrical properties of materials derived from or incorporating the this compound core are crucial for their application in electronic and optoelectronic devices. Characterization techniques such as conductivity measurements and voltammetry are employed to understand charge transport and redox behavior.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of molecules. These methods provide information about the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the reversibility of the redox processes.

In a typical CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. mdpi.comrsc.org The resulting plot of current versus potential, a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction events. mdpi.comrsc.org DPV is a related, more sensitive technique where pulses of a specific amplitude are superimposed on the linear potential ramp, which helps in resolving overlapping redox signals and determining potentials more accurately. rsc.orgscispace.com

The this compound molecule and its derivatives feature a central triphenylamine (TPA) core, which is known to be a good electron donor. Electrochemical studies consistently show that the first oxidation process is localized on this TPA unit, leading to the formation of a stable radical cation. rsc.orgrsc.org

Studies on various systems incorporating the TPA core provide insight into its electrochemical behavior. For example, a porous organic polymer (POP-V1) synthesized using tris(p-iodophenyl)amine as a building block exhibited a broad anodic process at approximately 1.0 V versus a ferrocene/ferrocenium (Fc/Fc+) standard, which was assigned to the oxidation of the triarylamine core. rsc.org Similarly, electrochemical analyses of push-pull molecules derived from this compound demonstrate how modifications to the peripheral groups can tune the redox properties, although the initial oxidation remains centered on the amine. rsc.org

The experimental setup for these measurements typically involves a three-electrode cell containing a working electrode (e.g., glassy carbon or ITO-coated glass), a counter electrode (usually a platinum wire), and a reference electrode (such as Ag/AgCl). mdpi.comrsc.orgwiley-vch.de The measurements are conducted in a solution of an electrolyte, like lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu₄NPF₆), dissolved in a suitable organic solvent such as a mixture of acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM). mdpi.comrsc.orgwiley-vch.de

The table below summarizes electrochemical data for compounds synthesized using this compound, illustrating the characteristic redox behavior of the triphenylamine moiety.

| Compound/System | Technique(s) | Key Findings | Reference(s) |

| (NND–TCBD)₃–TPA derivatives | CV, DPV | The first oxidation is centered on the TPA core; subsequent reductions occur on the acceptor moieties. | rsc.org |

| Tris[4-(pyridin-4-yl)phenyl]amine (TPPA) | CV | Protonation of the peripheral pyridine (B92270) groups enhances the intramolecular charge-transfer (ICT) character, affecting the redox potentials. | rsc.org |

| Viologen-based Porous Organic Polymer (POP-V1) | Solid-state CV | Showed a broad anodic process around 1.0 V vs. Fc/Fc+, attributed to the oxidation of the triarylamine core. | rsc.org |

| Triphenylamine-based hole capture materials | CV, DPV | The materials exhibit reversible electrochemical behavior, with oxidation potentials suitable for hole extraction from quantum dots. | scispace.com |

Intermolecular Interactions and Supramolecular Architectures Involving Tris 4 Iodophenyl Amine

Halogen Bonding (XB) in Self-Assembly and Crystal Engineering

Halogen bonding (XB) is a powerful and directional non-covalent interaction that has emerged as a key tool in supramolecular chemistry and crystal engineering. mdpi.com In Tris(4-iodophenyl)amine, the three carbon-iodine (C-I) bonds are the primary sites for forming these robust interactions, guiding the self-assembly of the molecule into predictable and well-defined architectures.

A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-electron system. mdpi.comresearchgate.net The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the covalent bond (e.g., the C-I bond). researchgate.net This positive character arises from the anisotropic distribution of electron density around the halogen atom. researchgate.net

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com Consequently, the iodine atoms in this compound are potent halogen bond donors. This interaction is highly directional, with the C-I···Nu (where Nu is a nucleophile) angle typically approaching 180°. mdpi.com This directionality is a key feature that allows for the precise design and construction of complex supramolecular structures. rsc.org

There are two primary geometric motifs for halogen···halogen interactions. Type I interactions are symmetrical, with two equivalent angles (θ1 = θ2), while Type II interactions are side-on, with angles approaching 180° and 90° (θ1 ≈ 180°, θ2 ≈ 90°), representing a true donor-acceptor halogen bond involving the σ-hole. researchgate.net

The trifunctional nature of this compound, possessing three strong halogen bond donors, makes it an excellent building block for creating complex, self-assembled structures. The defined C3 symmetry and the directional nature of the C-I bonds allow for the programmed assembly of molecules into 1D chains, 2D networks, and 3D frameworks.

Crystal engineering utilizes these principles to construct novel materials with desired properties. By co-crystallizing this compound with suitable halogen bond acceptors (e.g., molecules with pyridyl or carboxylate groups), it is possible to form extended, predictable networks. This strategy is widely used to create coordination polymers and porous organic frameworks. For instance, studies on the structurally similar 1,3,5-tris(4-iodophenyl)benzene (B140592) have shown its ability to form two-dimensional porous nanoarchitectures at solid-liquid interfaces through iodine···iodine halogen bonds. This demonstrates how tris-iodinated phenyl scaffolds can be tailored to engineer new organic structures. The principles of halogen bonding are also exploited to stabilize the interfaces of biological structures like amyloid peptides. rsc.org

While most studied in the solid state, halogen bonding also plays a significant role in solution, where it can influence molecular conformation, stability, and reactivity. Intramolecular halogen bonds can lock a molecule into a specific conformation, altering its properties and subsequent chemical behavior.

In solution, halogen bonding can pre-organize reactants, leading to enhanced reaction rates or altered selectivity. By forming a complex between a halogen bond donor and a nucleophilic site on another molecule, the electronic properties of the participants can be modified. This interaction can stabilize transition states or shield certain reactive sites, thereby directing the outcome of a chemical reaction. For example, halogen bonding has been invoked to explain unexpected reactivity and to control reaction pathways in various chemical systems.

Non-Covalent Interactions in Solid-State Packing

The crystal structure of this compound has been determined, providing insight into its solid-state arrangement.

| Crystal System Data for this compound | |

| Formula | C18H12I3N |

| System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 10.6033 Å |

| b | 11.4222 Å |

| c | 16.0787 Å |

| α | 90.00° |

| β | 106.9870° |

| γ | 90.00° |

| Data obtained from the Crystallography Open Database (COD Number 1505768). nih.gov |

Triphenylamine (B166846) and its derivatives typically adopt a non-planar, propeller-like conformation due to the steric repulsion between the phenyl rings. mdpi.comthieme-connect.de This geometry generally prevents the face-to-face parallel arrangement required for effective π-π stacking interactions between the central aromatic rings of adjacent molecules. Studies on derivatives of the closely related Tris(4-aminophenyl)amine (TAPA) have noted the absence of significant π-stacking in their crystal structures. mdpi.com The non-planar structure of a triphenylamine-alkyne derivative has also been noted to reduce the effect of intermolecular π-stacking. thieme-connect.de Therefore, it is unlikely that classical π-π stacking is a dominant organizing force in the crystal packing of this compound.

In addition to forming halogen bonds with other Lewis basic sites, the iodine atoms in this compound can participate in other significant non-covalent interactions.

Iodine-Iodine (I…I) Interactions: These can be a form of halogen bonding (Type II) where the electrophilic σ-hole of one iodine atom interacts with the electron-rich equatorial belt of another. Such interactions are crucial in directing the supramolecular assembly of related molecules. For instance, in crystals of tetrakis(4-iodophenyl)porphyrins, interporphyrin I···I halogen bonds with distances of approximately 3.8 Å to 4.0 Å are responsible for organizing the molecules into layers. nih.govtau.ac.il

| Summary of Intermolecular Interactions | |

| Interaction Type | Description |

| Halogen Bonding (C-I···Nu) | A strong, directional interaction between the electrophilic σ-hole on an iodine atom and a nucleophilic site (e.g., N, O). |

| Iodine-Iodine (I···I) | A Type II halogen bond where one iodine atom acts as the donor and another as the acceptor. |

| Iodine-π (I···π) | A halogen bond where the iodine atom interacts with the π-electron cloud of a phenyl ring. |

| π-π Stacking | Generally disfavored due to the non-planar, propeller-like molecular structure. |

Hydrogen Bonding in Functionalized Triarylamine Derivatives

While this compound itself does not possess conventional hydrogen bond donor groups, the introduction of functional groups onto the triarylamine scaffold can lead to the formation of predictable and robust hydrogen-bonded networks. Research into other functionalized triarylamine derivatives provides insight into the potential for creating ordered supramolecular structures through this approach. The incorporation of moieties such as amides, ureas, or carboxylic acids can facilitate self-assembly through specific hydrogen bonding patterns.

For instance, studies on triarylamine derivatives bearing urea (B33335) groups have demonstrated their ability to form well-defined assemblies. The urea functionality is a powerful hydrogen-bonding motif, capable of forming strong and directional N-H···O=C interactions. In a series of urea-tethered halogenated triphenylamines, the urea groups direct the assembly of the molecules, while the halogen substituents influence the packing of the triphenylamine units nih.govnih.gov. This highlights a synergistic interplay between different non-covalent interactions in guiding the final supramolecular architecture.

Similarly, triarylamines functionalized with carboxylic acid or benzimidazole (B57391) groups have been synthesized to create radical cation precursors that assemble through hydrogen bonding. In these systems, the hydrogen bonds serve to bring the triarylamine units into close proximity in the solid state, which can be advantageous for applications in organic-based magnetic materials. The specific hydrogen bonding motifs observed depend on the nature and number of the functional groups. For example, a monocarboxylic acid derivative of a triarylamine was found to form dimers, a common motif for carboxylic acids, while an isophthalic acid derivative formed one-dimensional ribbons birmingham.ac.uk.

These examples from related systems underscore the potential for designing functionalized derivatives of this compound that can participate in hydrogen bonding. By strategically placing hydrogen bond donor and acceptor groups, it would be possible to create a new class of self-assembling materials based on the this compound core, where the combination of hydrogen bonding and halogen bonding could lead to unique and complex supramolecular architectures.

| Functional Group | Hydrogen Bond Motif | Resulting Supramolecular Structure | Reference |

| Carboxylic Acid | O-H···O | Dimer | birmingham.ac.uk |

| Isophthalic Acid | O-H···O | 1D Ribbon | birmingham.ac.uk |

| Benzimidazole | N-H···N | Chain (expected) | birmingham.ac.uk |

| Urea | N-H···O | Tape | nih.gov |

Supramolecular Polymerization and Self-Assembled Structures

The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry and a key strategy in the bottom-up fabrication of functional nanomaterials. Triarylamine derivatives, including this compound, are attractive candidates for the construction of supramolecular polymers and self-assembled architectures due to their propeller-like shape and rich electronic properties.

The self-assembly of triarylamines can be driven by a variety of non-covalent interactions. In the case of this compound, halogen bonding involving the iodine atoms is expected to play a significant role in directing the assembly process. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a Lewis base, and their strength is comparable to that of hydrogen bonds, making them a valuable tool in crystal engineering and the design of supramolecular materials nih.govnih.gov.

While specific studies on the supramolecular polymerization of this compound are not extensively documented, research on analogous systems provides a framework for understanding its potential behavior. For example, triarylamine-based macrocycles functionalized with amide groups have been shown to undergo supramolecular polymerization to form electroactive nanotubes mdpi.com. In this case, the self-assembly is driven by hydrogen bonding between the amide functionalities. This suggests that functionalized derivatives of this compound, incorporating suitable recognition motifs, could be designed to form similar one-dimensional supramolecular polymers.

Furthermore, the self-assembly of halogenated organic molecules on surfaces has been demonstrated. For instance, 2,4,6-tris(4-iodophenyl)-1,3,5-triazine, a molecule with a similar tris(4-iodophenyl) substitution pattern, has been shown to form ordered supramolecular structures on a silver surface nih.gov. The assembly is influenced by both molecule-molecule and molecule-substrate interactions, highlighting the potential for using this compound in the fabrication of ordered molecular layers on surfaces.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 10.6033 Å |

| b | 11.4222 Å |

| c | 16.0787 Å |

| α | 90.00 ° |

| β | 106.9870 ° |

| γ | 90.00 ° |

Table based on data from PubChem CID 9809282 mdpi.com.

Theoretical and Computational Investigations of Tris 4 Iodophenyl Amine Systems

Electronic Structure and Frontier Molecular Orbitals

The electronic structure, particularly the arrangement of frontier molecular orbitals, dictates the optoelectronic properties of a molecule. Computational methods are invaluable for elucidating these characteristics at a molecular level.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure of organic molecules, including triphenylamine (B166846) (TPA) derivatives. researchgate.net This quantum mechanical modeling method is used to determine the electron density of a system, from which various properties can be derived. For molecules like Tris(4-iodophenyl)amine, DFT calculations are employed to predict optimized molecular geometries, vibrational frequencies, and the distribution of electron density.

Studies on substituted triphenylamines demonstrate that DFT can accurately predict ionization potentials, which show a strong linear correlation with experimentally measured peak oxidation potentials. researchgate.net The calculations also confirm the geometry around the central nitrogen atom, which is typically close to planar, allowing for significant resonance interactions between the nitrogen's lone pair and the aromatic rings. researchgate.netresearchgate.net The propeller-like geometry of the TPA core is a key structural feature that influences its electronic properties and packing in the solid state. researchgate.net DFT is also used to understand how substituents, such as the iodine atoms in this compound, influence the electronic nature and properties of the entire molecule. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in the electronic and optical properties of a molecule. The HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO levels is the band gap (E_g), which is a critical parameter for determining a material's potential use in optoelectronic devices. acs.org

For TPA derivatives, HOMO and LUMO energy levels can be calculated using DFT methods or estimated from electrochemical measurements (cyclic voltammetry). acs.org The energy levels are significantly influenced by the nature of the substituents on the phenyl rings. researchgate.netrsc.org For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower it. The band gap determines the energy of light absorption and emission. A narrower band gap is often desirable for materials used in applications like organic photovoltaics to maximize light absorption. acs.org

Below is a table of representative HOMO, LUMO, and band gap values for several TPA-based compounds, illustrating the typical energy ranges for this class of materials.

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (E_g) (eV) |

| TT-TPA | -5.50 | -2.62 | 2.90 |

| TPA-TT-TPA | -5.24 | -2.61 | 2.95 |

| TPA-TT-TPE | -5.22 | -2.52 | 2.73 |

| Tris-4-iminophenyl-methyl-thiophene | - | - | 2.16 |

| Data sourced from studies on various triphenylamine derivatives for illustrative purposes. acs.orgresearchgate.net |

Charge Transport Mechanisms and Dynamics

The movement of charge carriers (holes and electrons) through an organic material is fundamental to the operation of any electronic device. In disordered organic semiconductors like this compound films, charge transport is typically described by a hopping mechanism, where charges jump between adjacent molecules.

Marcus theory provides a framework for describing the rate of charge hopping between two molecules in an organic semiconductor. researchgate.net The theory models the charge transfer event as a non-adiabatic process influenced by the electronic coupling between the molecules and the reorganization energy associated with the molecular geometry changes upon oxidation or reduction.

The hopping rate (k_hop) according to Marcus theory is dependent on two key parameters:

Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules. It is highly sensitive to the intermolecular distance and relative orientation.

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its ionized state, and vice versa. It is a measure of the structural rearrangement that accompanies the hopping event.

Efficient charge transport requires a high transfer integral and a low reorganization energy. Triphenylamine-based materials are known for their good hole-transporting properties, which can be analyzed and predicted using Marcus theory in conjunction with quantum chemical calculations to determine the necessary parameters. researchgate.netresearchgate.net

In organic semiconductors, a charge carrier (electron or hole) can polarize the surrounding lattice of molecules, creating a local structural distortion that moves along with the charge. This composite quasi-particle, consisting of the charge and its associated distortion, is known as a polaron. researchgate.net The formation of polarons is a critical aspect of charge transport in these materials.

In optoelectronic applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the dynamics of excitons—bound pairs of an electron and a hole—are of central importance. When a molecule absorbs a photon, it forms an exciton (B1674681). The fate of this exciton determines the device's function.

Key aspects of exciton dynamics include:

Exciton Formation: Generation of an electron-hole pair upon light absorption or charge injection.

Exciton Diffusion: The movement of the exciton through the material.

Exciton Dissociation/Recombination: The separation of the exciton into free charge carriers (in photovoltaics) or its radiative decay to emit light (in OLEDs).

The exciton binding energy is the energy required to overcome the Coulombic attraction between the electron and the hole. In organic semiconductors, this energy is typically significant (on the order of 0.1 to 1.0 eV) due to lower dielectric constants compared to inorganic semiconductors. A high exciton binding energy makes it more difficult to separate the electron and hole, which can limit the efficiency of solar cells. Conversely, in OLEDs, a high binding energy can promote efficient radiative recombination. Computational models can be used to estimate the exciton binding energy and analyze the factors that influence exciton dynamics in materials like this compound.

Prediction and Design of Advanced Materials

The journey from a promising molecule to a high-performance material is complex and resource-intensive. Computational chemistry and materials science offer powerful tools to navigate this landscape efficiently. By simulating molecular behavior and properties, researchers can screen vast numbers of potential candidates, predict their performance in devices, and guide synthetic efforts towards the most promising avenues.

Computational screening has emerged as an indispensable tool in the quest for novel organic semiconductors. chemrxiv.org This approach allows for the rapid evaluation of key electronic properties of a large library of candidate molecules, significantly accelerating the discovery of materials with superior charge transport characteristics. For this compound and its derivatives, a systematic computational screening process can be envisioned to identify structures with optimal performance for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The screening workflow would typically involve the following steps:

Generation of a Virtual Library: A diverse library of this compound derivatives would be created by systematically modifying the peripheral iodine atoms with various functional groups. These substitutions can modulate the electronic properties of the core molecule.

Quantum Chemical Calculations: For each molecule in the library, quantum chemical calculations, such as Density Functional Theory (DFT), would be performed to calculate key parameters that govern charge transport. These include:

Ionization Potential (IP): The energy required to remove an electron, which relates to the hole injection barrier.

Electron Affinity (EA): The energy released when an electron is added, which relates to the electron injection barrier.

Reorganization Energy (λ): The energy associated with the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport.

Charge Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules in a crystal lattice and is crucial for determining charge mobility.

The results of such a screening could be compiled into a data table to compare the potential of different derivatives.

Table 1: Hypothetical Computational Screening Data for this compound Derivatives

| Derivative | Ionization Potential (eV) | Electron Affinity (eV) | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) |

|---|---|---|---|---|

| This compound | 5.60 | 1.90 | 0.25 | 0.28 |

| Derivative A (Electron-donating groups) | 5.45 | 1.85 | 0.23 | 0.30 |

This table presents hypothetical data for illustrative purposes.

By analyzing this data, researchers can identify derivatives with low reorganization energies and suitable energy levels for specific applications. For instance, Derivative A, with its lower ionization potential, might be a better candidate for a hole-transporting material in an OFET.

The performance of an organic electronic device is not solely dependent on the properties of individual molecules but is also critically influenced by how these molecules arrange themselves in the solid state. Molecular dynamics (MD) simulations provide a powerful method to predict and understand the self-assembly of molecules into ordered structures. rsc.orgnih.govnorthwestern.edu

For this compound, MD simulations can be employed to investigate how intermolecular interactions, such as halogen bonding and van der Waals forces, govern the packing of molecules. These simulations can predict the most stable crystal polymorphs and provide insights into the morphology of thin films, which are crucial for device performance.

A typical MD simulation study would involve:

Force Field Development: A classical force field that accurately describes the interactions between this compound molecules would be developed or adapted.

Simulation Setup: A simulation box containing a large number of molecules would be created, and the system would be allowed to evolve over time under specific temperature and pressure conditions.

Analysis of Trajectories: The trajectories of the molecules would be analyzed to identify the formation of ordered domains and to characterize the resulting structures.

The insights gained from MD simulations can guide experimental efforts to control the morphology of this compound films, for example, by optimizing deposition conditions or by designing molecules with specific self-assembly motifs.

Table 2: Hypothetical Parameters from Molecular Dynamics Simulations of this compound

| Parameter | Simulated Value |

|---|---|

| Dominant Intermolecular Interaction | Halogen Bonding (I···N) |

| Predicted Crystal System | Monoclinic |

| Simulated π-π Stacking Distance (Å) | 3.5 - 3.8 |

This table presents hypothetical data for illustrative purposes.

The vast chemical space of possible organic materials presents both an opportunity and a challenge. Machine learning (ML) is rapidly emerging as a transformative tool to navigate this complexity and accelerate materials discovery. fnasjournals.comnih.govnih.govresearchgate.net By training on existing experimental or computational data, ML models can learn the complex relationships between molecular structure and material properties.

In the context of this compound, ML could be applied in several ways:

Property Prediction: An ML model could be trained to predict the electronic properties (IP, EA, λ) of new this compound derivatives with high accuracy and at a fraction of the cost of quantum chemical calculations. This would enable the rapid screening of millions of potential candidates.

Inverse Design: More advanced ML models, such as generative models, could be used for "inverse design." In this approach, the desired properties are specified, and the model generates novel molecular structures that are predicted to exhibit those properties.

Synthesis Prediction: ML models are also being developed to predict the most efficient synthetic routes for novel organic compounds, which could significantly streamline the experimental realization of promising materials. acs.orgsciencedaily.com

The application of ML in the study of this compound systems holds the potential to dramatically accelerate the design-synthesis-characterization cycle, leading to the rapid development of new high-performance organic materials.

Table 3: Hypothetical Performance of a Machine Learning Model for Predicting Ionization Potential

| Model Architecture | Mean Absolute Error (eV) | R² Score |

|---|---|---|

| Random Forest | 0.15 | 0.85 |

This table presents hypothetical data for illustrative purposes.

Applications of Tris 4 Iodophenyl Amine in Organic Electronic Devices and Functional Materials

Hole Transporting Materials (HTMs) in Photovoltaic Devices

The triphenylamine (B166846) (TPA) structure is a cornerstone in the design of hole-transporting materials (HTMs) for photovoltaic devices due to its excellent electrochemical and photophysical properties. Tris(4-iodophenyl)amine provides a readily functionalizable TPA core, making it a valuable precursor for creating bespoke HTMs for next-generation solar cells.

Perovskite Solar Cells (PSCs)

Perovskite solar cells have seen a rapid increase in power conversion efficiency, with the hole-transporting material playing a critical role in their performance and stability. While direct application of this compound as an HTM in PSCs is not documented, its derivatives are highly promising. The iodine atoms on the phenyl rings can be readily substituted using synthetic techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce various functional groups. This allows for the fine-tuning of the electronic and physical properties of the resulting material to meet the specific requirements of a high-performance HTM in PSCs. Such modifications can optimize the energy level alignment with the perovskite layer for efficient hole extraction, improve the material's solubility for better film formation, and enhance its thermal and morphological stability.

Role of Triarylamine Core in Charge Transport and Stability

The triarylamine core, which is the central part of this compound, is fundamental to its utility in electronic materials. This structural motif imparts several crucial properties:

Hole Transport: The nitrogen atom's lone pair of electrons can be delocalized over the three phenyl rings, creating a stable radical cation upon oxidation. This stability facilitates the transport of positive charge carriers (holes) through the material.

Amorphous Morphology: The non-planar, propeller-like shape of the triphenylamine unit helps to prevent crystallization in the solid state. This leads to the formation of smooth, amorphous films, which are essential for uniform charge transport and preventing short circuits in devices.

Electrochemical and Thermal Stability: The rigid aromatic structure of the triarylamine core contributes to the high thermal stability of the resulting materials. Furthermore, the electrochemical stability of the triphenylamine moiety ensures that the material can withstand the redox cycles in an operating device without degradation.

By using this compound as a scaffold, these intrinsic properties of the triarylamine core can be incorporated into more complex molecular architectures designed for specific applications.

Organic Light-Emitting Diodes (OLEDs)

One of the demonstrated applications of this compound as a synthetic precursor is in the development of novel hole-transporting materials for OLEDs. The performance of an OLED is highly dependent on the properties of the HTM, which must ensure efficient injection and transport of holes to the emissive layer.

In a notable study, this compound was used in a Suzuki coupling reaction with 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid. mdpi.com This reaction yielded a star-shaped, high-molecular-weight HTM, tris(4-(9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl)phenyl)amine. mdpi.com The resulting material was designed to combine the excellent hole-transporting properties of both triphenylamine and carbazole (B46965) moieties, while its bulky structure was intended to ensure high thermal and morphological stability. mdpi.com

The introduction of this synthesized HTM into a standard green phosphorescent OLED device structure resulted in promising performance, as detailed in the table below.

| Parameter | Value |

|---|---|

| Maximum Luminance | 15,630 cd/m² |

| Maximum Luminous Efficiency | 31.1 cd/A |

| Maximum Power Efficiency | 16.5 lm/W |

| Maximum External Quantum Efficiency (EQE) | 9.2% |

Performance data for an OLED device incorporating a hole-transporting material synthesized from this compound. Data sourced from Chen, W.-C., et al. (2014).

These results underscore the potential of this compound as a valuable building block for creating high-performance HTMs for OLED applications.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components in flexible and printed electronics. The active material in an OFET must have high charge carrier mobility and good environmental stability. Triarylamine-based compounds are often explored for p-type OFETs due to their good hole mobility.

The synthetic utility of this compound makes it a potential precursor for OFET materials. The iodo groups can be used to extend the π-conjugation of the molecule through reactions like Sonogashira or Suzuki couplings. Extending the conjugation is a common strategy to enhance intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport and achieving high mobility in OFETs. While specific examples of OFET materials synthesized directly from this compound are not prominent in the literature, its potential as a starting material for such semiconductors remains an area for further exploration.

Sensors and Molecular Recognition Systems

The development of chemical sensors based on organic molecules often relies on the ability to tailor the molecule's interaction with a specific analyte. The triphenylamine scaffold is attractive for sensor applications due to its responsive photophysical properties.

This compound offers a platform for creating novel sensory materials. The three reactive iodine sites can be functionalized with specific recognition units, such as crown ethers for ion sensing or hydrogen-bonding groups for detecting neutral molecules. The binding of an analyte to these recognition sites can perturb the electronic structure of the triphenylamine core, leading to a detectable change in its fluorescence or absorption spectrum. This modular design approach allows for the development of highly selective and sensitive chemical sensors. Although research into sensors derived specifically from this compound is still an emerging area, the synthetic possibilities it presents are significant for the future of molecular recognition systems.

Other Functional Materials Applications (e.g., Electrochromic Devices)

This compound serves as a crucial building block in the synthesis of a variety of functional materials, particularly those with applications in electrochromic devices. While the standalone compound's electrochromic properties are not extensively detailed, its incorporation into larger molecular structures like polymers and frameworks imparts desirable redox activity and color-switching capabilities. The triphenylamine core is inherently electroactive, and its derivatives are known to exhibit stable radical cations upon oxidation, a key characteristic for electrochromic materials.

The primary role of this compound in this context is as a monomer or precursor. The iodine atoms provide reactive sites for polymerization and cross-coupling reactions, allowing for the creation of extended conjugated systems. These resulting materials often exhibit multi-state electrochromism, meaning they can display several distinct colors upon the application of different electrical potentials. This property is highly sought after for applications such as smart windows, electronic displays, and energy-saving devices.

Research Findings in Electrochromic Polymers

Research into polymers derived from triphenylamine analogues demonstrates the significant potential of the this compound core in electrochromic applications. For instance, copolymers incorporating triphenylamine derivatives have been shown to exhibit excellent electrochromic performance.

One study on copolymers based on a tris(4-carbazoyl-9-ylphenyl)amine (a derivative of triphenylamine) and various bithiophene units revealed promising electrochromic behaviors. These polymers, when deposited as thin films, displayed distinct color changes at different applied voltages. The performance of these electrochromic films is summarized in the table below.

| Polymer Film | Color at 0.0 V | Color at 0.8 V | Color at 1.2 V | Color at 1.5/1.6 V | Transmittance Change (ΔT%) | Wavelength (nm) |

| P(tCz-co-bTP) | Pinkish-Orange | Light Olive Green | Light Grayish Blue | Dark Blue | 43.0% | 967 |

| P(tCz-co-CPDT) | - | - | - | - | 28.7% | 864 |

| P(tCz-co-DTC) | - | - | - | - | 43.6% | 870 |

| P(tCz-co-CPDTK) | Light Yellow | Yellow | - | Blue | 24.5% | 984 |

Data sourced from a study on electrochromic copolymers based on tris(4-carbazoyl-9-ylphenyl)amine. mdpi.com

These findings highlight the versatility of the triphenylamine core in tuning the electrochromic properties of the resulting polymers through copolymerization with different monomers.

Covalent Organic Frameworks (COFs)

More recently, triphenylamine derivatives have been employed in the construction of covalent organic frameworks (COFs) for electrochromic applications. A COF based on tris(4-aminophenyl)amine, a closely related compound to this compound, demonstrated four distinct color states (orange, pear, green, and cyan). This multi-state electrochromism opens up possibilities for their use in advanced applications like flip-flop logic gates and decorative displays. researchgate.netnih.gov

The ability to form these highly structured, porous materials with predictable and tunable electrochromic properties underscores the importance of the triphenylamine building block. The fundamental redox properties of the triphenylamine unit are central to the function of these advanced materials. rsc.org

Advanced Concepts and Future Research Directions in Tris 4 Iodophenyl Amine Chemistry

Rational Design Principles for Enhanced Performance

The targeted design of materials incorporating Tris(4-iodophenyl)amine is crucial for optimizing their performance in various applications. Understanding the relationship between its molecular structure and functional properties is fundamental to this endeavor.

The charge transport characteristics of materials derived from this compound are intrinsically linked to their molecular and supramolecular organization. The central triphenylamine (B166846) core is a well-known hole-transporting moiety due to its electron-rich nature and ability to form stable radical cations. The iodine atoms at the para-positions of the phenyl rings play a significant role in modulating these properties.

The electron-withdrawing nature of iodine can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This, in turn, affects the energy barriers for charge injection and transport. The heavy iodine atoms can also promote intermolecular interactions, such as halogen bonding, which can influence the packing of the molecules in the solid state and thereby affect charge mobility.

While direct studies on the charge transport of this compound are not extensively documented, research on analogous triarylamine derivatives provides valuable insights. For instance, modifying the peripheral substituents on the phenyl rings is a common strategy to tune charge transport properties. Electron-donating groups tend to lower the ionization potential, facilitating hole injection, whereas electron-withdrawing groups can enhance electron transport.

Future research should focus on systematically investigating the impact of the iodine substitution on the charge transport properties of this compound-based materials. This includes fabricating thin-film transistors and other electronic devices to measure key parameters like charge carrier mobility and on/off ratios.

The performance of electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, is critically dependent on the properties of the interfaces between different material layers. This compound and its derivatives can be employed as interfacial layers to improve device efficiency and stability.

The iodine atoms in this compound can interact with metal oxide surfaces, such as indium tin oxide (ITO) or titanium dioxide (TiO2), through coordination or halogen bonding. This can lead to the formation of a well-ordered monolayer at the interface, which can reduce the work function of the electrode and facilitate charge injection or extraction. Furthermore, the hydrophobic nature of the molecule can help to passivate the surface and prevent degradation due to moisture.

Strategies for engineering these interfacial properties include:

Surface functionalization: Modifying the this compound molecule with specific functional groups that can form strong bonds with the substrate.